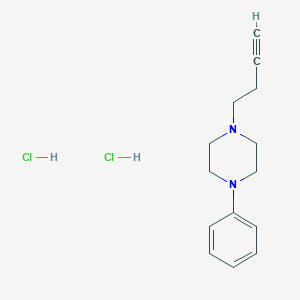

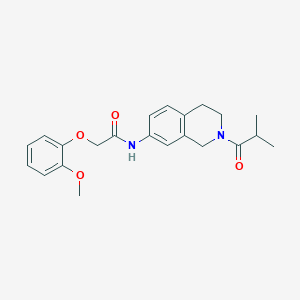

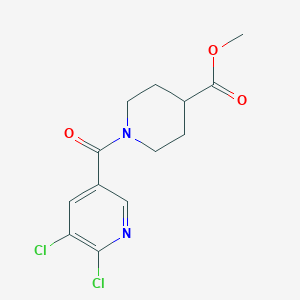

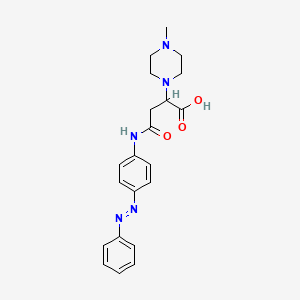

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide, also known as THCA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. THCA has been shown to have potential therapeutic applications in a variety of conditions, including pain, inflammation, and anxiety.

Scientific Research Applications

Anti-Parkinson's Activity

Research into novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives has indicated their potential for anti-Parkinson's activity. These compounds, through in vitro and in vivo evaluations, have shown significant free radical scavenging activity and protective effects in a 6-Hydroxydopamine lesioned rat model, suggesting their utility in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticancer Evaluation

Another study synthesized derivatives involving the naphthalen-1-ylmethyl group, evaluating their anticancer properties. These compounds were tested against various cancer cell lines, with some showing significant activity, especially against breast cancer cells. This research underscores the potential of these compounds in the development of new anticancer drugs (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Anti-HIV Activity

Naphthalene derivatives have also been studied for their anti-HIV properties. A particular focus has been on their inhibitory activity against HIV-1 and HIV-2, where certain compounds demonstrated potent inhibition in vitro, offering a promising lead for new antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Chemical Synthesis and Characterization

The palladium-catalyzed selective aryl ring C-H activation of N-acyl-2-aminobiaryls for synthesizing multiaryl-substituted naphthalenes has been reported, demonstrating an efficient synthesis pathway. These compounds have applications in material science, particularly in the development of fluorescent carbazoles (Annamalai, Chen, Raju, Hsu, Upadhyay, Cheng, & Chuang, 2016).

Environmental Analysis

Naphthalene acetamide has been utilized in environmental analysis, specifically in the separation of pesticides and their metabolites via micellar electrokinetic capillary chromatography. This technique offers a rapid and efficient method for analyzing uncharged pesticides of environmental impact (Carretero, Cruces‐Blanco, Cortacero Ramírez, Carrasco Pancorbo, & Fernández Gutiérrez, 2004).

properties

IUPAC Name |

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c28-25(15-19-8-5-7-18-6-1-2-9-20(18)19)26-16-17-12-13-24-22(14-17)21-10-3-4-11-23(21)27-24/h1-2,5-9,12-14,27H,3-4,10-11,15-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSONQXMCDSTJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2680980.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2680981.png)